Tylosin

Description

Properties

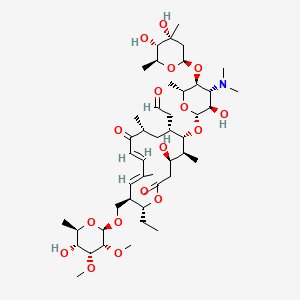

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPYTXDJUQJLPQ-VMXQISHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H77NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11032-12-5 (hydrochloride) | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043996 | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

916.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |

| Record name | Tylosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

1401-69-0, 1405-54-5 | |

| Record name | Tylosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tylosin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-132 °C | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Definitive Guide to Tylosin's Interaction with the 50S Ribosomal Subunit: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism by which the macrolide antibiotic, tylosin, exerts its bacteriostatic effect through interaction with the 50S ribosomal subunit. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current structural and functional data to elucidate the binding, action, and resistance mechanisms associated with this compound.

Executive Summary

This compound, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S ribosomal subunit, where it binds within the nascent peptide exit tunnel (NPET). This binding event sterically hinders the progression of the newly synthesized polypeptide chain and interferes with key ribosomal functions, ultimately leading to the cessation of bacterial growth. This guide will detail the specific molecular interactions, the functional consequences of this compound binding, and the experimental methodologies used to derive these insights.

Mechanism of Action: A Multi-faceted Inhibition

This compound's mechanism of action is not a simple blockade but a complex interplay of interactions that disrupt multiple stages of the elongation cycle of protein synthesis. Like other macrolides, this compound has a bacteriostatic effect on susceptible organisms, which is caused by the inhibition of protein synthesis through binding to the 50S subunit of the bacterial ribosome.[1]

2.1. Binding Site within the Nascent Peptide Exit Tunnel:

Structural studies have definitively placed the binding site of this compound within the NPET of the 50S ribosomal subunit.[2][3] This tunnel serves as the path for the elongating polypeptide chain to exit the ribosome.[4] this compound lodges itself in a hydrophobic crevice approximately 10-20 Å from the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[3]

The binding of this compound is a two-step process. The initial interaction is a rapid, low-affinity binding at the entrance of the exit tunnel, primarily involving the hydrophobic portions of the macrolide. This is followed by a slower conformational change that pushes the drug deeper into the tunnel, resulting in a high-affinity binding state.

2.2. Key Ribosomal Interactions:

This compound's interaction with the 50S subunit is predominantly with the 23S ribosomal RNA (rRNA), with specific nucleotides playing a critical role. The key interaction points include:

-

Domain V of 23S rRNA: This is the primary binding region for macrolides. Nucleotide A2058 is a crucial residue for the binding of most macrolides, including this compound.

-

Domain II of 23S rRNA: The mycinose sugar of this compound interacts with the loop of helix 35 (H35) in Domain II, specifically involving nucleotide U754. This interaction contributes to the rapid shift to the high-affinity binding state.

-

Nucleotide G748: this compound-like compounds also establish interactions around nucleotide G748.

2.3. Inhibition of Protein Synthesis:

This compound's presence within the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

-

Steric Obstruction: The bulky macrolide physically blocks the passage of the nascent polypeptide chain, particularly those with specific amino acid sequences. This leads to premature dissociation of the peptidyl-tRNA from the ribosome, resulting in truncated, non-functional proteins.

-

Interference with Peptidyl Transferase Activity: While not directly binding to the PTC, this compound's presence allosterically affects its function. The mycarose moiety of this compound is crucial for the inhibition of the peptidyl transferase reaction. This interference prevents the formation of peptide bonds, a fundamental step in protein elongation.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound and related macrolides is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these antibiotics.

| Antibiotic | IC50 (μM) for in vitro Protein Synthesis Inhibition | Reference Organism/System |

| This compound | 0.31 ± 0.05 | E. coli cell-free system |

| Tildipirosin | 0.23 ± 0.01 | E. coli cell-free system |

| Tilmicosin | 0.36 ± 0.02 | E. coli cell-free system |

| Tulathromycin | 0.26 ± 0.05 | E. coli cell-free system |

Table 1: Comparative IC50 values of this compound and other veterinary macrolides in an in vitro transcription/translation assay.

Mechanisms of Resistance

Bacterial resistance to this compound primarily arises from modifications to its ribosomal target site, which prevent effective drug binding.

4.1. Ribosomal RNA Methylation:

The most common resistance mechanism involves the enzymatic methylation of specific nucleotides in the 23S rRNA.

-

Methylation at A2058: The erm (erythromycin ribosome methylation) genes encode for methyltransferases that dimethylate the N6 position of adenine at position 2058 (A2058). This modification confers high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

-

Synergistic Methylation at G748 and A2058: In this compound-producing organisms like Streptomyces fradiae, resistance is conferred by the synergistic action of two methyltransferases, TlrD and TlrB, which methylate A2058 and G748, respectively. Neither methylation alone is sufficient for significant resistance.

4.2. Ribosomal RNA Mutations:

Point mutations in the 23S rRNA gene can also lead to this compound resistance. The most frequently observed mutation is an A-to-G transition at position 2058. Mutations at other positions, such as A2059, have also been associated with macrolide resistance.

Experimental Protocols

The following section outlines the generalized methodologies employed in studying the interaction of this compound with the 50S ribosomal subunit.

5.1. Purification of 50S Ribosomal Subunits:

A robust protocol for obtaining high-quality 50S ribosomal subunits is crucial for structural and functional studies.

-

Bacterial Cell Culture and Lysis: Bacterial strains (e.g., Deinococcus radiodurans or Escherichia coli) are cultured to mid-log phase and harvested. Cells are then lysed using methods such as high-pressure homogenization or sonication in a buffer containing protease inhibitors.

-

Ribosome Isolation: The cell lysate is clarified by centrifugation to remove cell debris. Ribosomes are then pelleted by ultracentrifugation through a sucrose cushion.

-

Subunit Dissociation and Separation: The ribosome pellet is resuspended in a low-magnesium buffer to dissociate the 70S ribosomes into their 30S and 50S subunits. These subunits are then separated by sucrose density gradient ultracentrifugation.

-

Fraction Collection and Analysis: Fractions corresponding to the 50S subunit are collected and analyzed for purity and integrity using methods like SDS-PAGE and UV spectroscopy.

5.2. In Vitro Protein Synthesis Inhibition Assay:

This assay quantifies the inhibitory effect of an antibiotic on protein synthesis.

-

Assay Components: A cell-free transcription-translation system (e.g., from E. coli) is used. This system contains all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and energy sources. A reporter gene, such as that for Green Fluorescent Protein (GFP), is used as a template.

-

Incubation: The reaction mixture is incubated with varying concentrations of the antibiotic (e.g., this compound).

-

Quantification of Protein Synthesis: The amount of synthesized protein is quantified by measuring the fluorescence of GFP.

-

IC50 Determination: The IC50 value is calculated as the antibiotic concentration that inhibits protein synthesis by 50% compared to a no-drug control.

5.3. Chemical Footprinting:

This technique identifies the binding site of a ligand on an RNA molecule.

-

Complex Formation: Purified 50S ribosomal subunits are incubated with the antibiotic to allow for binding.

-

Chemical Probing: The ribosome-antibiotic complex is treated with chemical probes (e.g., dimethyl sulfate - DMS) that modify accessible RNA nucleotides.

-

Primer Extension: Reverse transcriptase is used with a fluorescently or radioactively labeled primer to synthesize cDNA complementary to the 23S rRNA. The reverse transcriptase will stop at the modified bases.

-

Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions of the "stops" reveal the nucleotides protected from chemical modification by the bound antibiotic, thus mapping its binding site.

5.4. Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM is a powerful technique for determining the high-resolution structure of macromolecular complexes.

-

Sample Preparation: A solution containing the 50S ribosomal subunit in complex with this compound is applied to an EM grid and rapidly vitrified in liquid ethane.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome-antibiotic complexes are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.

-

Model Building: An atomic model of the 50S subunit and the bound this compound is built into the cryo-EM density map.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study it.

Caption: this compound binds to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, blocking the growing polypeptide chain and inhibiting the peptidyl transferase center (PTC), leading to the inhibition of protein synthesis.

Caption: Workflow for studying this compound's binding to the 50S ribosomal subunit, from purification to high-resolution structural analysis.

Caption: Mechanisms of resistance to this compound involve modification of the 50S ribosomal subunit, which prevents effective drug binding.

Conclusion

This compound's efficacy as an antibiotic stems from its specific and high-affinity binding to the 50S ribosomal subunit's nascent peptide exit tunnel. This interaction leads to a multifaceted inhibition of protein synthesis through steric hindrance and allosteric effects on the peptidyl transferase center. Understanding the precise molecular interactions and the mechanisms of resistance is paramount for the development of novel macrolide antibiotics that can overcome existing resistance and for the strategic use of this important class of drugs in both veterinary and human medicine. This guide provides a foundational understanding for researchers dedicated to advancing the field of antibacterial drug discovery.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cryoem.wisc.edu [cryoem.wisc.edu]

Navigating the Solubility and Stability of Tylosin Tartrate: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of an active pharmaceutical ingredient is paramount to successful formulation and experimentation. This technical guide provides a comprehensive overview of the solubility and stability of tylosin tartrate, a widely used macrolide antibiotic, in various common laboratory solvents.

This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for characterization, and presents visual workflows to facilitate a deeper understanding of the methodologies involved.

This compound Tartrate: A Solubility Profile

The solubility of this compound tartrate is a critical factor in the preparation of stock solutions and experimental media. The following table summarizes the available quantitative and qualitative solubility data in several common laboratory solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 300[1] | Not Specified | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended[1]. |

| Ethanol | 300[1] | Not Specified | |

| Water | 200[1] | 25 | Freely soluble[2]. |

| Methanol | Soluble | Not Specified | This compound tartrate is soluble in methanol. A stock solution of 1 mg/mL in methanol is stable for several weeks at -20°C in the dark. |

| Methylene Chloride | Freely Soluble | Not Specified | |

| Absolute Ethanol | Slightly Soluble | Not Specified | |

| Propylene Glycol | Soluble | Not Specified | |

| Acetonitrile | ≥ 1 | Not Specified | A commercially available solution is offered at 1000 µg/mL (1 mg/mL). |

| Acetone | Information Not Available | ||

| Chloroform | Freely Soluble | Not Specified | |

| Ether | Insoluble | Not Specified |

Stability of this compound Tartrate in Solution: A Multifaceted Consideration

The stability of this compound tartrate is influenced by several factors, including the solvent, pH, temperature, and exposure to light. Understanding these factors is crucial for ensuring the integrity of the compound in experimental settings and for establishing appropriate storage conditions.

Key Factors Influencing Stability:

-

pH: this compound is most stable in solutions with a pH of approximately 3.5 and 9.0. It is unstable in acidic (below pH 4) and alkaline conditions. Below pH 4, it can degrade to desmycosin. The pH of a solution of this compound tartrate in carbon dioxide-free water is between 5.0 and 7.2.

-

Temperature: High temperatures can lead to the degradation of this compound tartrate. Studies have shown significant degradation of this compound A in aqueous solutions when heated to 100°C.

-

Light: this compound tartrate is sensitive to light. Exposure to ultraviolet or direct sunlight can cause a significant loss of activity. Therefore, solutions should be protected from light.

-

Oxidizing Agents: The compound is unstable in the presence of oxidizing agents.

The following table summarizes specific stability data found in the literature.

| Solvent/Matrix | Conditions | Stability Data |

| Milli-Q Water | pH 5.7 - 6.7, 22°C | Stable for at least one month. |

| Methanol | -20°C, in the dark | Standard solutions are stable for several weeks. |

| Aqueous Solution | Exposure to daylight | Half-life (this compound A) of 200 days. In the dark, only 6% loss over the experimental period. |

| Anaerobically Incubated Slurries | Not Specified | 90% disappearance time of 30 to 130 hours. |

| Aerated Slurries | Not Specified | 90% disappearance time reduced to 12 to 26 hours. |

| Stock Solutions in Solvent | -80°C | Stable for 1 year. |

| Stock Solutions in Solvent | -20°C | Stable for 1 month. |

Experimental Protocols

Accurate determination of solubility and stability is fundamental to drug development and research. Below are detailed methodologies for these key experiments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Stability Assessment: HPLC-Based Degradation Study

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the stability of a compound by monitoring its degradation over time.

This in-depth guide provides a foundational understanding of the solubility and stability of this compound tartrate. For any specific application, it is recommended to perform experimental verification of these properties under the exact conditions of your study.

References

The Architecture of an Antibiotic: A Technical Guide to Tylosin Biosynthesis and Fermentation in Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular machinery and optimized bioprocessing behind the production of Tylosin, a macrolide antibiotic of significant veterinary importance. Produced by the filamentous bacterium Streptomyces fradiae, this compound's biosynthesis is a testament to the complex regulatory and enzymatic pathways inherent in secondary metabolite production. This document provides a comprehensive overview of the natural fermentation process, the genetic underpinnings of this compound synthesis, and the experimental methodologies crucial for its study and enhancement.

The this compound Biosynthetic Pathway: A Multi-Enzymatic Assembly Line

The creation of this compound is a multi-step process orchestrated by a suite of enzymes encoded by the tyl gene cluster. This cluster, spanning approximately 87 kb of the S. fradiae chromosome, contains the genetic blueprints for the entire biosynthetic pathway.[1][2] The process begins with the synthesis of a polyketide lactone core, tylonolide, which is subsequently modified by glycosylation and methylation events to yield the final active compound.

The biosynthesis can be broadly divided into three key stages:

-

Tylonolide Core Synthesis: A Type I polyketide synthase (PKS) is responsible for assembling the 16-membered macrolactone ring of tylonolide from precursor units derived from primary metabolism, such as propionyl-CoA and methylmalonyl-CoA.[3] The five tylG genes are central to this process.[4]

-

Deoxysugar Biosynthesis and Attachment: Three different deoxyhexose sugars—D-mycaminose, L-mycarose, and D-mycinose—are synthesized and sequentially attached to the tylonolide core. Genes such as tylD, tylJ, and tylN are involved in the synthesis of the mycinose precursor, 6-deoxy-D-allose.[5] The addition of mycaminose to the C-5 hydroxyl position of the lactone is an early and crucial step.

-

Terminal Modifications: A series of post-glycosylation modifications, including hydroxylations and methylations, finalize the this compound structure. For instance, two distinct O-methyltransferases are responsible for the penultimate and terminal methylation reactions. Key intermediates in the terminal stages include macrocin, desmycosin, and lactenocin.

Below is a simplified representation of the key stages in the this compound biosynthetic pathway.

References

- 1. Enhancing this compound production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound-biosynthetic genes of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic regulation in this compound-producing Streptomyces fradiae: regulatory role of adenylate nucleotide pool and enzymes involved in biosynthesis of tylonolide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression analysis of the this compound-biosynthetic gene cluster: pivotal regulatory role of the tylQ product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Tylosin on Eukaryotic Cells In Vitro: A Technical Guide for Toxicology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic primarily used in veterinary medicine to treat a variety of bacterial infections. As with any therapeutic agent, understanding its potential effects on host cells is crucial for a comprehensive safety assessment. This technical guide provides an in-depth overview of the known effects of this compound on eukaryotic cells in vitro, with a focus on toxicological evaluation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying cellular mechanisms and workflows.

Cytotoxicity of this compound in Eukaryotic Cells

This compound has demonstrated cytotoxic effects in various eukaryotic cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Quantitative Cytotoxicity Data

A summary of the available IC50 values and qualitative cytotoxic observations for this compound and its derivative, Tylvalosin, across different mammalian cell lines is presented below.

| Compound | Cell Line | Assay | IC50 / Observation | Citation |

| This compound | Human Foreskin Fibroblast (HFF) | CCK-8 | 175.3 μM | [1] |

| This compound | Baby Hamster Kidney (BHK-21) | MTT | Most sensitive among tested cell lines; no vital cells observed at concentrations >500 µg/mL. | [2] |

| This compound | Feline Embryonic Fibroblast (FEA) | MTT | 3.13% vital cells and 70.52% subvital cells at 1000 µg/mL. | [2] |

| This compound | Vero (African green monkey kidney) | MTT | Significant decrease in vital cells at 750 µg/mL. | [2] |

| Tylvalosin | Porcine Neutrophils | TUNEL | Induces apoptosis in a concentration- and time-dependent manner (0.1, 1.0, or 10 µg/mL). | [1] |

| Tylvalosin | Porcine Macrophages | TUNEL | Induces apoptosis in a concentration- and time-dependent manner (0.1, 1.0, or 10 µg/mL). |

Experimental Protocols for Cytotoxicity Assessment

A variety of colorimetric and fluorescence-based assays can be employed to determine the cytotoxicity of this compound. The following are detailed protocols for commonly used methods.

Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

This assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 12 hours.

-

This compound Treatment: Prepare a series of this compound concentrations (e.g., 1 μM to 500 μM) in a fresh complete culture medium. Remove the old medium from the wells and add the this compound-containing medium.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

-

CCK-8 Reagent Addition: Add 10 μL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for an additional 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to various concentrations of this compound. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer like Triton X-100).

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

-

LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the mixture at room temperature, protected from light, for the recommended time.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Cellular Mechanisms of this compound-Induced Toxicity

The cytotoxic effects of this compound and its derivatives appear to be mediated by several cellular mechanisms, including the induction of apoptosis and the generation of oxidative stress.

Apoptosis Induction

Studies on the this compound derivative, Tylvalosin, have shown that it induces apoptosis in porcine neutrophils and macrophages in a time- and concentration-dependent manner.

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.

Protocol:

-

Cell Preparation: Culture cells on coverslips or in chamber slides and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent (e.g., Triton X-100).

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence from the incorporated labeled dUTPs, while all nuclei will be stained blue by DAPI.

-

Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells.

Oxidative Stress

The derivative Tylvalosin has been observed to inhibit the production of reactive oxygen species (ROS) in lipopolysaccharide-stimulated RAW 264.7 cells. However, the direct effect of this compound on ROS production in various eukaryotic cell lines requires further investigation.

Dihydroethidium (DHE) is a fluorescent probe commonly used to detect intracellular superoxide radicals.

Protocol:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound for the desired time.

-

DHE Staining: Incubate the cells with DHE solution (e.g., 60 μM) in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells with a fluorescence microscope.

-

Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated controls.

Potential Effects on Mitochondrial Function and Endoplasmic Reticulum Stress

While some classes of antibiotics are known to affect mitochondrial function and induce endoplasmic reticulum (ER) stress, direct evidence for this compound's impact on these organelles in eukaryotic cells is currently limited. Further research is needed to elucidate these potential mechanisms of toxicity.

Experimental Workflow for Investigating Mitochondrial and ER Stress

Conclusion

The available in vitro data indicates that this compound and its derivatives can exert cytotoxic effects on eukaryotic cells, primarily through the induction of apoptosis. While there is some evidence suggesting a role for oxidative stress, further investigation is required to fully understand the molecular mechanisms underlying this compound's toxicity. Specifically, the direct impact of this compound on mitochondrial function and the induction of endoplasmic reticulum stress in a range of eukaryotic cell lines are key areas for future research. The experimental protocols and workflows outlined in this guide provide a framework for conducting these essential toxicological studies.

References

- 1. Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Preliminary Investigation into Tylosin's Impact on Swine Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin, a macrolide antibiotic, has been widely utilized in the swine industry for therapeutic purposes and as a growth promoter. Its impact on the swine gut microbiota is a critical area of investigation, with implications for animal health, productivity, and the development of antimicrobial resistance. This technical guide provides a comprehensive overview of the preliminary findings on this compound's effects on the composition and function of the swine gut microbiome. It synthesizes quantitative data from key studies, details experimental methodologies, and visualizes the intricate relationships between this compound administration, microbial shifts, and metabolic changes. While the direct impact of this compound on specific host signaling pathways remains an area for future research, this guide establishes a foundational understanding of its microbiological and metabolic consequences in the porcine gut.

Introduction

The swine gut microbiome is a complex and dynamic ecosystem that plays a pivotal role in host physiology, including nutrient metabolism, immune system development, and pathogen exclusion. The administration of antibiotics, such as this compound, can significantly perturb this microbial community, leading to both desirable and undesirable outcomes. Understanding the specific alterations induced by this compound is crucial for optimizing its use, mitigating potential negative effects, and developing alternative strategies to enhance swine health and performance. This guide summarizes the current scientific knowledge on this topic, focusing on quantitative data, experimental protocols, and the logical relationships between this compound and the gut microbial ecosystem.

Quantitative Impact of this compound on Swine Gut Microbiota

Numerous studies have employed high-throughput sequencing techniques to quantify the changes in swine gut microbial composition following this compound administration. The findings indicate that this compound induces notable shifts at various taxonomic levels, from phylum to genus.

Table 1: Summary of this compound's Impact on the Relative Abundance of Major Bacterial Phyla in Swine Feces

| Phylum | Effect of this compound Treatment | Reference |

| Firmicutes | Rapid increase in relative abundance. | [1] |

| Bacteroidetes | Decreased levels in infected pigs treated with this compound. | [2] |

| Proteobacteria | Increased levels in infected pigs treated with this compound. | [2] |

Note: Effects can vary based on factors such as dosage, duration of treatment, and the health status of the pigs.

Table 2: Alterations in the Relative Abundance of Specific Bacterial Genera in Response to this compound

| Genus | Effect of this compound Treatment | Reference |

| Lactobacillus | Higher relative abundance in this compound-treated piglets. | [3] |

| Eggerthella | Higher relative abundance in this compound-treated piglets. | [3] |

| Acetanaerobacterium | Higher relative abundance in this compound-treated piglets. | |

| Sporacetigenium | Higher relative abundance in this compound-treated piglets. |

Experimental Protocols

The investigation of this compound's impact on the swine gut microbiota relies on standardized and reproducible experimental methodologies. The following protocols are commonly cited in the literature.

16S rRNA Gene Sequencing for Microbiome Analysis

This technique is the cornerstone for profiling the composition of the gut microbial community.

-

Sample Collection: Fecal samples are collected from individual pigs at specified time points before, during, and after this compound administration.

-

DNA Extraction: Bacterial DNA is extracted from fecal samples using commercial kits, such as the QIAamp DNA Stool Mini Kit. The quality and quantity of the extracted DNA are assessed using spectrophotometry (A260/A280 ratio) and fluorometry.

-

PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal bacterial primers.

-

Library Preparation and Sequencing: The amplified DNA fragments are used to construct sequencing libraries, which are then sequenced on a high-throughput platform like Illumina MiSeq.

-

Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to taxonomic lineages using databases like Greengenes or SILVA. Statistical analyses are then performed to compare the microbial composition and diversity between different treatment groups.

Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

Metabolomics provides insights into the functional output of the gut microbiome and how it is affected by this compound.

-

Sample Preparation: Fecal samples are homogenized and extracted to isolate microbial metabolites.

-

LC-MS Analysis: The extracted metabolites are separated using liquid chromatography and detected by a mass spectrometer. This allows for the identification and quantification of a wide range of small molecules.

-

Data Analysis: The resulting data is processed to identify metabolites that are significantly altered by this compound treatment. This can reveal changes in metabolic pathways within the gut microbiome. One study found that hyodeoxycholic acid (HDCA) was greatly increased in the feces of pigs fed this compound.

Visualizing the Impact of this compound

Diagrams are essential for illustrating the complex workflows and biological relationships involved in studying the effects of this compound.

Experimental Workflow for Investigating this compound's Impact

Caption: A flowchart illustrating the typical experimental workflow for studying the effects of this compound on the swine gut microbiota.

Logical Relationship between this compound, Gut Microbiota, and Metabolites

Caption: A diagram showing the logical relationship between this compound administration, the gut microbiota, microbial metabolites, and host physiology.

Potential Host-Microbiota Signaling Axis Influenced by this compound

Caption: A conceptual diagram illustrating the potential mechanisms by which this compound-induced changes in the gut microbiota and their metabolites could influence host signaling pathways.

Discussion and Future Directions

The available research clearly demonstrates that this compound administration leads to significant alterations in the composition of the swine gut microbiota. These changes are characterized by shifts in the abundance of key bacterial phyla and genera. Furthermore, metabolomic studies have begun to unravel the functional consequences of these microbial shifts, such as alterations in bile acid metabolism.

A critical knowledge gap remains in understanding how these this compound-induced changes in the gut microbiome directly translate to modulation of host signaling pathways. Future research should focus on:

-

Transcriptomic and Proteomic Analyses: Investigating changes in gene and protein expression in the intestinal epithelium and immune cells of this compound-treated pigs to identify specific host pathways that are affected.

-

Gnotobiotic Pig Models: Utilizing germ-free or colonized pigs with defined microbial communities to establish causative links between specific microbial changes and host physiological responses.

-

Integrated 'Omics' Approaches: Combining metagenomics, metatranscriptomics, metabolomics, and host transcriptomics to build a comprehensive picture of the complex interactions between this compound, the gut microbiome, and the host.

By elucidating these mechanisms, the scientific community can work towards more targeted and sustainable strategies for managing swine health and productivity, potentially reducing the reliance on broad-spectrum antibiotics.

References

- 1. Effects of the Antibiotics Growth Promoter this compound on Swine Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gut microbiome perturbation and its correlation with this compound pharmacokinetics in healthy and infected pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Effects on Swine Gastrointestinal Microbiota and Their Accompanying Antibiotic Resistome - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Chemical Nuances of Tylosin Tartrate and Tylosin Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and structural differences between two prominent salt forms of the macrolide antibiotic, Tylosin: this compound tartrate and this compound phosphate. This document provides a comprehensive comparison of their physicochemical characteristics, stability profiles, and analytical methodologies, designed to inform research, development, and formulation activities.

Chemical Structure and Identification

This compound is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is a mixture of four active components: this compound A, this compound B (desmycosin), this compound C (macrocin), and this compound D (relomycin). This compound A is the major and most active component. The tartrate and phosphate salts are formed by reacting the basic dimethylamino group on the mycaminose sugar moiety of this compound with tartaric acid and phosphoric acid, respectively.

This compound Tartrate is the salt of this compound and L-tartaric acid.[1][2]

This compound Phosphate is the salt of this compound and phosphoric acid.[1][3]

The structural difference lies in the counter-ion, which significantly influences the physicochemical properties of the resulting salt.

Comparative Physicochemical Properties

The choice between this compound tartrate and this compound phosphate in a formulation is often dictated by their differing physical and chemical properties. The following table summarizes the key quantitative data for each salt.

| Property | This compound Tartrate | This compound Phosphate |

| Molecular Formula | C₅₀H₈₃NO₂₃[1] | C₄₆H₈₀NO₂₁P |

| Molecular Weight | 1066.19 g/mol | 1014.11 g/mol |

| Appearance | White to pale yellow, hygroscopic powder | White to yellowish, amorphous, hygroscopic powder |

| Melting Point | 140-146 °C | >128 °C (decomposition) |

| Solubility in Water | 50 mg/mL (freely soluble) | Soluble, but less so than tartrate. Freely soluble in acidic solutions. |

| Solubility in Other Solvents | Slightly soluble in chloroform and methanol. | Soluble in methanol; slightly soluble in chloroform and DMSO. |

| pH (aqueous solution) | 5.0 - 7.2 (0.25 g in 10 mL water) | 5.0 - 7.5 (2.5% solution) |

| Hygroscopicity | Absorbs 9% to 37.5% water depending on air moisture. | Absorbs 8% to 28.5% water depending on air moisture. |

Stability Profile

The stability of this compound is pH and temperature-dependent. Generally, this compound is most stable at a pH of approximately 9.0. Below pH 4, it can degrade to desmycosin (this compound B).

A study on the stability of this compound tartrate granules indicated instability in acidic and alkaline conditions and with oxidizing agents, with some instability at high temperatures (100°C). Another study showed that this compound tartrate is stable for at least one month in Milli-Q water at a pH of 5.7 to 6.7 at 22°C.

For this compound phosphate, its stability is also pH-dependent. A patented method to improve its stability involves increasing the pH of the this compound phosphate solution before spray drying, suggesting that a higher pH enhances its stability. Both salts are sensitive to light and should be stored in light-proof containers.

Comparative Bioavailability

A key difference between the two salts lies in their oral bioavailability. A study in broiler chickens demonstrated that the absorption of this compound tartrate is better than that of this compound phosphate after oral administration. The oral bioavailability of this compound tartrate was found to be 25.78%, while that of this compound phosphate was 13.73%.

Experimental Protocols: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification and purity assessment of this compound and its salts.

HPLC Method for this compound Tartrate Analysis

This method is suitable for the determination of this compound tartrate in pharmaceutical formulations.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Agilent C18 (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: 100% Methanol (HPLC grade).

-

Flow Rate: 1.8 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of this compound tartrate (1 mg/mL) is prepared in methanol. Working standards are prepared by further dilution with methanol.

-

Sample Preparation: The sample is dissolved and diluted in the mobile phase to a suitable concentration.

HPLC Method for this compound Phosphate Analysis

This method is adapted from the European Pharmacopoeia for the analysis of this compound phosphate.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Octadecylsilyl silica gel for chromatography (5 µm).

-

Mobile Phase: A mixture of 40 volumes of acetonitrile and 60 volumes of a 200 g/L solution of sodium perchlorate, adjusted to pH 2.5 with hydrochloric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: A reference solution of this compound phosphate CRS (containing Tylosins A, B, C, and D) is prepared in a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Preparation: The this compound phosphate sample is dissolved in a 50:50 (v/v) mixture of acetonitrile and water and diluted to the appropriate concentration.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates a general workflow for the HPLC analysis of this compound salts.

References

The Environmental Fate of Tylosin: A Technical Guide to its Degradation Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Tylosin, a macrolide antibiotic extensively used in veterinary medicine for therapeutic purposes and as a growth promoter, is frequently introduced into the environment through the application of animal manure to agricultural lands. Its presence in soil and water ecosystems raises concerns about the development of antibiotic-resistant bacteria and potential ecotoxicological effects. Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective mitigation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes of this compound in soil and water, detailing the experimental protocols used for their investigation and presenting key quantitative data.

Degradation of this compound in Aqueous Environments

The persistence of this compound in water is influenced by several factors, primarily photolysis and hydrolysis, with microbial degradation playing a lesser role under certain conditions. The composition of this compound, which is a mixture of this compound A, B, C, and D, also affects its overall stability and degradation profile. This compound A is the major component, typically constituting about 90% of the mixture.[1]

Photolytic Degradation

Photolysis, or degradation by light, is a significant pathway for the breakdown of this compound in aquatic environments.

Exposure to light leads to the formation of several photoproducts. The primary photoreaction products of this compound A identified in water are isothis compound A alcohol (E,Z) and isothis compound A aldol (E,Z).[2][3][4][5]

The half-life of this compound A in water when exposed to light has been reported to be approximately 200 days. However, this rate can be influenced by the experimental setup, with faster degradation expected in conditions that do not block ultraviolet (UV) transmission. In the dark, the loss of this compound A is minimal, with one study reporting only a 6% decrease from the initial amount over the experimental period. This compound C and D are generally more stable than this compound A in water, except in ultrapure water under light exposure.

Hydrolytic and Abiotic Degradation

Hydrolysis is another key abiotic process governing the fate of this compound in water. The rate of hydrolysis is significantly influenced by pH and temperature.

This compound is most stable in solutions with a pH of approximately 3.5 and 9.0. Outside of these ranges, its inactivation increases significantly. In pig slurry, acidic conditions (pH 5.5) were found to inhibit the degradation of this compound compared to neutral pH, with half-life (DT50) values increasing from 35.28 hours to 234 hours. Conversely, alkaline conditions (pH 8.5) enhanced the degradation rate, with the DT50 decreasing to 3.52 hours.

Increased temperature generally accelerates the degradation of this compound. In honey, which is an aqueous matrix, the half-life of this compound A decreased dramatically with increasing temperature, from 102 days at 34°C to 48 minutes at 110°C.

Microbial Degradation

While abiotic processes are often the major factors in this compound's degradation in water, microbial action can contribute under specific conditions. Biotransformation may play a more significant role at very low environmental concentrations (e.g., 7.5 ng/mL). However, at higher concentrations (e.g., 50 µg/mL), biotic degradation in pond water has been observed to be negligible. Studies have isolated specific bacterial strains, such as Kurthia gibsonii and Burkholderia vietnamiensis, that are capable of efficiently degrading this compound in aqueous media. The degradation pathway by B. vietnamiensis is proposed to involve the initial conversion of this compound A to this compound B, followed by hydrolysis of the lactone bond and reduction of the aldehyde group.

Degradation of this compound in Soil Environments

In soil, the degradation of this compound is a more complex process, heavily influenced by sorption to soil particles, in addition to abiotic and biotic degradation pathways.

Sorption and its Influence on Degradation

This compound exhibits strong sorption to various soil types, which significantly impacts its mobility and bioavailability for degradation. The distribution coefficient (Kd) for this compound sorption in soil can be high, indicating limited leaching potential. However, this strong binding can also reduce its availability for microbial degradation.

Soil properties such as pH, organic matter content, and the presence of cations influence this compound sorption. Sorption is generally higher under acidic to neutral pH conditions (pH 6-7). The removal of organic matter has been shown to dramatically increase this compound sorption. The presence of cations, particularly divalent cations like Ca²⁺ and Mg²⁺, can decrease this compound adsorption due to competition for binding sites.

Abiotic Degradation in Soil

Sorption and abiotic degradation are considered the major factors influencing the loss of this compound in soil. Similar to aqueous environments, hydrolysis is a key abiotic degradation pathway in soil.

Microbial Degradation in Soil

While some studies have reported no significant biotic degradation of this compound in certain agronomic soils at high concentrations, other research indicates that microbial degradation does occur and can be a significant dissipation pathway. The dissipation half-life of this compound A in unsterilized soil has been reported to be around 7 days, while this compound D has a slightly longer half-life of 8 days. The lack of difference in dissipation between sterilized and unsterilized soil in some studies suggests that at high concentrations, abiotic degradation and sorption are the dominant processes. However, the isolation of this compound-degrading bacteria from soil, such as Kurthia gibsonii TYL-A1, demonstrates the potential for microbial breakdown. This strain was shown to degrade 75 mg/L of this compound within 5 days under optimal conditions.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation rates and half-lives of this compound under various environmental conditions as reported in the scientific literature.

Table 1: Degradation Half-life (DT50) of this compound in Water

| This compound Component | Condition | pH | Temperature (°C) | Half-life (DT50) | Reference(s) |

| This compound A | Light Exposure | - | - | 200 days | |

| This compound A | Dark | - | - | Stable (>6 months) | |

| This compound | Pig Slurry | 5.5 | - | 234 hours | |

| This compound | Pig Slurry | 7.0 | - | 35.28 hours | |

| This compound | Pig Slurry | 8.5 | - | 3.52 hours | |

| This compound A | Honey | - | 34 | 102 days | |

| This compound A | Honey | - | 50 | 9 days | |

| This compound A | Honey | - | 80 | 9 hours | |

| This compound A | Honey | - | 110 | 48 minutes |

Table 2: Dissipation Half-life (DT50) of this compound in Soil

| This compound Component | Soil Condition | Half-life (DT50) | Reference(s) |

| This compound A | Unsterilized & Sterilized | 7 days | |

| This compound D | Unsterilized & Sterilized | 8 days |

Experimental Protocols

The investigation of this compound's environmental degradation pathways relies on a combination of analytical and experimental techniques.

Sample Preparation

Water samples are typically filtered to remove suspended particles before analysis.

For the analysis of this compound in soil, an extraction step is necessary. A common method involves ultrasonic-assisted extraction with an acetonitrile-aqueous solution. The extract is then purified using solid-phase extraction (SPE) with a cartridge such as an Oasis HLB.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is the standard method for the quantification of this compound and its degradation products.

-

HPLC-MS/MS: This technique provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in complex environmental matrices.

-

HPLC-UV: UV detection, typically at a wavelength of 290 nm, is also used for the quantification of this compound.

Degradation Studies

Photodegradation studies are conducted by exposing aqueous solutions of this compound to a light source that simulates sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes. The experimental setup often involves a borosilicate reactor exposed to UV radiation (e.g., 365 nm) at a constant temperature.

These studies are typically performed by incubating this compound solutions at different pH values and temperatures in the dark. Samples are collected at various time points and analyzed to determine the degradation rate.

To assess microbial degradation, this compound is incubated in non-sterilized soil or water samples. Parallel experiments are conducted with sterilized samples (e.g., by autoclaving or gamma irradiation) to serve as abiotic controls. The difference in the degradation rate between the non-sterilized and sterilized samples indicates the contribution of microbial activity. Enrichment cultures can be used to isolate specific microorganisms capable of degrading this compound.

Batch sorption experiments are commonly used to determine the sorption and desorption characteristics of this compound in soil. In these experiments, a known concentration of this compound solution is mixed with a specific amount of soil, and the mixture is shaken until equilibrium is reached. The concentration of this compound remaining in the solution is then measured to calculate the amount sorbed to the soil.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis.

Caption: this compound degradation pathways in water and soil.

Caption: Experimental workflow for this compound degradation analysis.

References

An In-depth Technical Guide to Tylosin as an Antibiotic Growth Promoter in Livestock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research concerning tylosin, a macrolide antibiotic, and its application as a growth promoter in livestock. This document delves into its mechanism of action, presents quantitative performance data, details common experimental protocols, and visualizes key biological and procedural pathways.

Introduction

This compound has been utilized for many years in veterinary medicine and as a feed additive to enhance the growth performance of livestock, including swine, cattle, and poultry.[1] As an antibiotic growth promoter (AGP), this compound is administered at sub-therapeutic levels to improve feed efficiency and increase weight gain. The mechanisms underlying these benefits are multifaceted, primarily revolving around the modulation of the gastrointestinal microbiota and potential immunomodulatory effects.[2][3] This guide synthesizes key research findings to provide a detailed understanding of this compound's role in animal production.

Mechanism of Action

The growth-promoting effects of this compound are not fully elucidated but are largely attributed to its impact on the gut microbiome and its anti-inflammatory properties. Unlike therapeutic antibiotic use, the sub-therapeutic doses for growth promotion are intended to shift the microbial balance in the gastrointestinal tract favorably.

2.1 Modulation of Gut Microbiota The primary hypothesis for this compound's growth-promoting effect is its ability to alter the composition and metabolism of the gut microbiota.[4] Germ-free animal studies have shown that antibiotics do not elicit a growth-promoting effect, indicating that the gut flora is the primary target.[4]

In swine, this compound treatment has been shown to increase the relative abundance of the phylum Firmicutes. An increased Firmicutes to Bacteroidetes ratio is often associated with more efficient energy harvesting from the diet. Specifically, families within the Firmicutes phylum, such as Clostridiaceae and Peptococcaceae, have been positively correlated with host weight gain. Research suggests that this compound may not fundamentally alter the final composition of the mature gut microbiota but rather accelerates its maturation process. In this compound-treated pigs, distinctive microbial alterations were observed when the animals reached approximately 60 kg, whereas similar changes in control animals occurred at around 80 kg.

2.2 Immunomodulatory and Anti-inflammatory Effects Beyond its antimicrobial activity, this compound exhibits anti-inflammatory properties that may contribute to its growth-promoting effects. Chronic low-grade inflammation in the gut can impair nutrient absorption and divert energy away from growth. By mitigating this inflammation, this compound may enhance nutrient utilization.

In vitro studies using macrophages have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10. Furthermore, this compound has been shown to reduce the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in inflammatory pathways. This modulation of the host's immune response is believed to create a more favorable environment for nutrient absorption and growth. A proposed pathway for this action involves the suppression of the NF-κB signaling pathway.

Quantitative Performance Data

The efficacy of this compound as a growth promoter varies depending on the livestock species, age, diet, and environmental conditions. The following tables summarize quantitative data from various research studies.

Table 1: Effect of this compound on Performance in Beef Cattle

| Parameter | Control Group | This compound-Treated Group | Percentage Change | Study Reference |

| Liver Abscess Incidence | 27% | 9% | -66.7% | Potter et al. (1985) |

| Liver Abscess Incidence | 19.18% | 13.03% | -32.1% | Hales et al. (2024) |

| Average Daily Gain (ADG) ( kg/day ) | 0.54 | 0.60 | +11.1% | Animal Drugs @ FDA |

| Feed to Gain Ratio (F/G) | 6.55 | 6.26 | -4.4% | Animal Drugs @ FDA |

Table 2: Effect of this compound Phosphate on Performance in Broiler Chickens

| Parameter | Control Group | This compound-Treated Group (55 ppm) | Percentage Change | Study Reference |

| Body Weight (42 days) (kg) | 2.700 | 2.863 | +6.0% | Mamani et al. (N/A) |

| Feed Conversion (FC) | 1.701 | 1.601 | -5.9% | Mamani et al. (N/A) |

| European Productive Efficiency Index (EPEI) | 362.76 | 425.74 | +17.4% | Mamani et al. (N/A) |

Table 3: Effect of this compound on Performance in Broiler Chickens Challenged with Clostridium perfringens

| Parameter (Day 28) | Infected, Untreated Group | Infected, this compound-Treated Group (100 ppm) | Percentage Change | Study Reference |

| Body Weight (g) | 900.30 | 1018.06 | +13.1% | Amer et al. (2019) |

| Body Weight Gain (g) | 342.85 | 453.82 | +32.4% | Amer et al. (2019) |

| Feed Conversion Ratio (FCR) | 2.63 | 2.24 | -14.8% | Amer et al. (2019) |

Experimental Protocols

This section details standardized methodologies for evaluating this compound as a growth promoter.

4.1 Protocol for Swine Growth and Microbiota Analysis

-

Objective: To determine the effect of dietary this compound on swine growth performance and fecal microbiota composition.

-

Animal Model: A cohort of weaned pigs (e.g., 20 pigs, 10 weeks old) are randomly selected and divided into two groups: a control group and a this compound-treated group. Animals are housed in pens under standard commercial conditions.

-

Diet and Treatment:

-

Control Group: Fed a standard basal diet without any antibiotic supplementation.

-

This compound Group: Fed the same basal diet supplemented with this compound phosphate at a specified concentration (e.g., 40 ppm or 40 g/ton ).

-

-

Data and Sample Collection:

-

Performance Data: Individual pig weights and pen feed consumption are recorded at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

-

Fecal Samples: Fresh fecal samples are collected directly from the rectum of each pig at specified time points (e.g., every 3 weeks) throughout the trial. Samples are immediately stored at -80°C for later DNA extraction.

-

-

Microbiota Analysis (16S rRNA Gene Sequencing):

-

DNA Extraction: Bacterial DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit). DNA quality and quantity are assessed via spectrophotometry.

-

PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using universal primers (e.g., 515F/806R).

-

Sequencing: The amplified DNA is sequenced using a next-generation sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Raw sequence data is processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic classification is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to compare microbial community structure between treatment groups.

-

4.2 Protocol for Cattle Liver Abscess and Performance Trial

-

Objective: To evaluate the efficacy of this compound in reducing liver abscess incidence and improving performance in feedlot cattle.

-

Animal Model: A large group of steers (e.g., n=312) are blocked by initial body weight and randomly assigned to treatment groups.

-

Diet and Treatment:

-

Control Group: Fed a high-grain finishing diet without this compound.

-

This compound Group: Fed the same finishing diet supplemented with this compound phosphate at the recommended dosage (e.g., 9.9 mg/kg DM or 90 mg/head/day). Other treatments, such as intermittent this compound feeding, may also be included.

-

-

Data Collection:

-

Performance Data: Pen-level feed intake is recorded daily. Individual animal weights are measured at the beginning and end of the trial to calculate ADG, DMI, and G:F ratio.

-

Carcass Data: After slaughter, hot carcass weight is recorded. Livers are inspected and scored for the presence and severity of abscesses (e.g., no abscesses, mild, moderate, severe).

-

-

Statistical Analysis: Performance and carcass data are analyzed using appropriate statistical models (e.g., ANOVA or MIXED models in SAS), with pen serving as the experimental unit. Liver abscess incidence is analyzed as binomial data.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound research.

Conclusion

This compound functions as an effective antibiotic growth promoter in livestock primarily by modulating the gut microbiota to favor energy extraction and by exerting localized anti-inflammatory effects within the gastrointestinal tract. This leads to improved nutrient utilization, which translates to measurable enhancements in weight gain and feed efficiency. The quantitative data confirm its efficacy, particularly in reducing the economic impact of conditions like liver abscesses in cattle and improving productivity in poultry and swine. The provided experimental protocols offer a standardized framework for future research in this area. Understanding these core mechanisms and effects is crucial for the judicious use of this compound in animal production and for the development of alternative growth-promoting strategies.

References

- 1. Effect of monensin and this compound on average daily gain, feed efficiency and liver abscess incidence in feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of intermittent feeding of this compound phosphate during the finishing period on feedlot performance, carcass characteristics, antimicrobial resistance, and incidence and severity of liver abscesses in steers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tilmicosin and this compound have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Investigation of a Reduction in this compound on the Prevalence of Liver Abscesses and Antimicrobial Resistance in Enterococci in Feedlot Cattle [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Eradication of Mycoplasma Contamination in Cell Cultures Using Tylosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often undetected issue in cell culture laboratories, with significant implications for research reproducibility and the safety of cell-based therapeutic products. These small, cell-wall-deficient bacteria can alter cellular metabolism, growth, and morphology, leading to unreliable experimental results. Tylosin, a macrolide antibiotic, is an effective agent for eradicating Mycoplasma from contaminated cell cultures. It acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] This document provides a detailed protocol for the use of this compound to eliminate Mycoplasma contamination, including data on its efficacy, cytotoxicity, and stability, as well as a comparison with other common anti-mycoplasma agents.

Data Presentation

Efficacy of this compound Against Mycoplasma Species

This compound has demonstrated a broad spectrum of activity against various Mycoplasma species commonly found as cell culture contaminants. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

| Mycoplasma Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Mycoplasma gallisepticum | 0.004 - 4 | 0.5 | 2 | [3][4] |

| Mycoplasma hyopneumoniae | 0.0122 - 0.343 | - | - | |

| Mycoplasma synoviae | - | 0.0391 | - |

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Cytotoxicity of this compound in Mammalian Cell Lines

Understanding the cytotoxic profile of this compound is crucial for its effective and safe use in cell culture. The following table summarizes the available data on the impact of this compound on the viability of different cell lines.

| Cell Line | Concentration (µg/mL) | Effect on Cell Viability | Reference |

| Mouse L5178Y TK+/- | 10 - 1000 | Weak cytotoxic effect | |

| Chinese Hamster Ovary (CHO) | 500 - 1000 (without metabolic activation) | No evidence of chromosomal aberrations | |

| Chinese Hamster Ovary (CHO) | 250 - 750 (with metabolic activation) | No evidence of chromosomal aberrations |

Note: It is always recommended to perform a cytotoxicity assay for your specific cell line of interest before initiating the eradication protocol.

Comparison of this compound with Other Anti-Mycoplasma Antibiotics

This compound is one of several antibiotics used to combat Mycoplasma contamination. The choice of antibiotic can depend on the Mycoplasma species, the cell line, and the potential for resistance.

| Antibiotic | Class | Mechanism of Action | Common Concentration | Reference |